molecular formula C9H9F2NO2 B13589841 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one

2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one

Cat. No.: B13589841
M. Wt: 201.17 g/mol
InChI Key: MESVXKMHBODRAI-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one is an organic compound with the molecular formula C9H9F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce alcohols .

Scientific Research Applications

2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group may enhance its lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both an amino and a difluoromethoxy group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

2-amino-1-[2-(difluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H9F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(13)5-12/h1-4,9H,5,12H2

InChI Key

MESVXKMHBODRAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN)OC(F)F

Origin of Product

United States

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